molecular formula C26H22FNO4 B2807888 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866809-27-0

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2807888
CAS No.: 866809-27-0
M. Wt: 431.463
InChI Key: FAAPAYNRWGGTFW-UHFFFAOYSA-N
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Description

The compound 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:

  • Position 1: A 3-fluorophenylmethyl group, providing steric bulk and electronic modulation via the fluorine atom.
  • Position 6: An ethoxy group, enhancing lipophilicity and influencing pharmacokinetic properties.

The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups in this compound suggests a balance of reactivity and stability, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-21-11-12-24-22(14-21)26(30)23(25(29)18-7-9-20(31-2)10-8-18)16-28(24)15-17-5-4-6-19(27)13-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAPAYNRWGGTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzoyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Higher oxidation state quinolinone derivatives.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function, leading to inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-4-one derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name R1 (Position 1) R2 (Position 3) R3 (Position 6) Key Properties/Findings Reference
Target Compound 3-Fluorophenylmethyl 4-Methoxybenzoyl Ethoxy Hypothesized enhanced metabolic stability due to ethoxy group; potential antimicrobial activity inferred from analogs.
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) Butyl 4-Methoxybenzoyl LC-MS m/z 336; white oil; moderate lipophilicity.
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) Pentyl 4-Methoxybenzoyl LC-MS m/z 350; longer alkyl chain increases logP.
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (ZINC2690315) 4-Methoxyphenylmethyl 4-Fluorobenzoyl Ethoxy Fluorine at R2 enhances electronegativity; possible improved target binding.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one 4-Chlorophenylmethyl 4-Isopropylbenzenesulfonyl Ethoxy Sulfonyl group increases solubility; chlorophenyl enhances steric hindrance.

Key Observations :

Substituent Effects on Bioactivity: The 3-fluorophenylmethyl group in the target compound may improve blood-brain barrier penetration compared to 4-chlorophenylmethyl () due to fluorine’s smaller atomic radius . 4-Methoxybenzoyl (target) vs.

Synthetic and Physicochemical Differences :

  • Compounds with sulfonyl groups (e.g., ) exhibit higher aqueous solubility compared to benzoyl-substituted analogs .
  • Ethoxy at Position 6 (target) vs. alkyl chains (): Ethoxy balances lipophilicity and metabolic stability better than longer chains (e.g., pentyl in Compound 94) .

Crystallographic and Structural Insights: SHELX software () is widely used for refining quinolinone crystal structures, suggesting the target compound’s conformation could be analyzed similarly . Puckering parameters () may apply to the dihydroquinoline ring, influencing conformational stability .

Biological Activity

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Ethoxy Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Fluorophenyl Group : The presence of fluorine can influence the compound's electronic properties and biological activity.
  • Methoxybenzoyl Group : This moiety is often associated with increased bioactivity due to its ability to interact with various biological targets.

Biological Activity

The biological activity of this compound has been studied in several contexts:

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, dihydroquinoline derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells, ultimately triggering cell death.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response. This suggests that this compound could be effective in treating conditions characterized by chronic inflammation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : Interacting with receptors that regulate cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on Dihydroquinoline Derivatives : A study demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, suggesting a promising therapeutic potential for this compound .
  • Inflammation Models : In vitro studies indicated that compounds with similar functional groups effectively reduced inflammatory markers in macrophages, supporting their potential use in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructureBiological ActivityReference
Compound ASimilarAnticancer
Compound BSimilarAnti-inflammatory
Compound CSimilarCytotoxic

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